5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Structural Features and Nomenclature

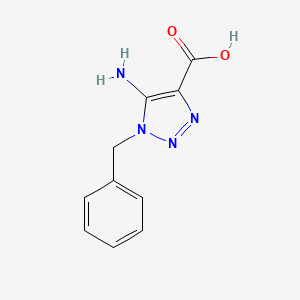

This compound possesses a complex molecular architecture that combines multiple functional groups within a heterocyclic framework. The compound features a molecular formula of C10H10N4O2 with an average molecular mass of 218.216 atomic mass units and a monoisotopic mass of 218.080376 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, reflecting its structural components and substitution pattern.

The core structure consists of a 1,2,3-triazole ring system, which is characterized by three nitrogen atoms positioned at the 1, 2, and 3 positions of a five-membered heterocyclic ring. This triazole framework serves as the foundation for the compound's chemical properties and biological activities. The amino group located at position 5 of the triazole ring contributes to the compound's reactivity and potential for hydrogen bonding interactions. The benzyl group attached at position 1 through a nitrogen atom provides aromatic character and influences the compound's lipophilicity and membrane permeability characteristics.

The carboxylic acid functionality at position 4 of the triazole ring represents a critical structural feature that enables various chemical transformations and biological interactions. This functional group can participate in hydrogen bonding, ionic interactions, and can be readily modified through standard organic chemistry reactions to generate derivatives such as esters, amides, and other carboxylic acid derivatives. The Simplified Molecular Input Line Entry System representation of this compound is C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N, which provides a linear notation describing the molecular structure.

The compound exhibits tautomerism characteristic of triazole systems, where the hydrogen atom can migrate between different nitrogen positions within the ring. The 2H-1,2,3-triazole tautomer represents the major form in aqueous solution, which influences the compound's chemical behavior and biological interactions. The structural stability of the triazole ring system is particularly noteworthy, as compounds containing three adjacent nitrogen atoms are typically unstable, yet the triazole framework demonstrates remarkable stability compared to other nitrogen-rich heterocycles.

Historical Development of Triazole Carboxylic Acid Derivatives

The development of triazole carboxylic acid derivatives emerged from the broader investigation of heterocyclic compounds containing multiple nitrogen atoms within their ring systems. Research into 1,2,3-triazole compounds gained significant momentum with the advancement of synthetic methodologies, particularly through cycloaddition reactions that enabled the efficient construction of the triazole core. The historical progression of triazole chemistry demonstrates the evolution from simple triazole synthesis to sophisticated derivatives bearing various functional groups, including carboxylic acid moieties.

Early synthetic approaches to triazole carboxylic acids involved multi-step procedures that often required harsh reaction conditions and resulted in limited yields. The development of more efficient synthetic routes represented a significant advancement in the field, with researchers exploring various strategies to construct the triazole ring while simultaneously introducing carboxylic acid functionality. Patent literature from the early 2000s documented improved methodologies for synthesizing 1,2,3-triazole carboxylic acids through one-step processes involving the treatment of azides with β-ketoesters in the presence of base catalysts.

The Huisgen cycloaddition reaction, also known as the azide-alkyne cycloaddition, emerged as a cornerstone methodology for triazole synthesis. This reaction involves the 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazole rings with high efficiency and selectivity. Under thermal conditions, the regioselectivity of this reaction depends on substrate characteristics, but the introduction of metal catalysts, particularly copper and ruthenium complexes, significantly enhanced both reactivity and selectivity.

Copper-catalyzed cycloadditions demonstrated a preference for 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions favored 1,5-disubstituted products. These catalytic systems enabled the synthesis of triazole derivatives under milder conditions without the need for extensive heating, thereby expanding the scope of accessible triazole structures. The development of these methodologies directly contributed to the synthesis of complex triazole carboxylic acid derivatives, including this compound and related compounds.

Recent advances in triazole synthesis have incorporated ionic liquid catalysts, which serve dual roles as both solvents and catalysts for regioselective triazole formation. These methodologies have demonstrated improved reaction rates and selectivity while utilizing environmentally benign reaction conditions. Microwave-assisted synthesis has also emerged as an efficient approach for triazole construction, enabling rapid cyclization reactions with high yields.

Significance in Heterocyclic Chemistry and Drug Discovery

This compound represents a significant structural motif in contemporary drug discovery efforts due to the established biological activities of triazole-containing compounds. Triazole derivatives have demonstrated broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. The heterocyclic nature of the triazole ring enables the formation of multiple weak noncovalent interactions with biological targets, including hydrogen bonding, π-π stacking, and van der Waals interactions.

Research investigations spanning from 2010 to 2021 have documented the anticancer potential of various triazole derivatives, with particular emphasis on 1,2,3-triazole compounds linked to different pharmacophoric groups. These studies revealed that triazole derivatives exhibit activity against multiple human cancer cell lines, suggesting their utility as lead compounds for anticancer drug development. The structural versatility of triazole derivatives allows for systematic structure-activity relationship studies, enabling the optimization of biological activity through strategic molecular modifications.

The application of triazole derivatives as bioisosteres represents another crucial aspect of their significance in drug discovery. Bioisosterism involves the replacement of functional groups or molecular fragments with structurally similar alternatives that maintain biological activity while potentially improving pharmacological properties. 1,2,3-Triazole rings serve as effective bioisosteres for imidazoles and various carboxylic acid derivatives in medicinal chemistry applications. This bioisosteric relationship enables drug designers to modify existing pharmaceutical compounds by incorporating triazole moieties to enhance metabolic stability, selectivity, or other pharmacological parameters.

The triazole scaffold serves as an industrial building block for the synthesis of more complex pharmaceutical agents. Notable examples include mubritinib and tazobactam, which incorporate triazole structural elements as key components of their molecular architecture. The successful clinical application of these triazole-containing drugs validates the importance of this heterocyclic system in pharmaceutical development and provides precedent for the continued investigation of related compounds.

Contemporary research efforts focus on addressing the emergence of multidrug-resistant pathogens that have developed resistance to existing triazole-based therapeutics. This challenge has motivated the development of novel triazole derivatives with improved activity profiles and reduced susceptibility to resistance mechanisms. The structural modification strategies employed in these efforts include bioisosteric replacement and molecular hybridization approaches that combine triazole moieties with other pharmacologically active structural elements.

Properties

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279954 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-56-9 | |

| Record name | 25784-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Huisgen cycloaddition between benzyl azide and terminal alkynes (e.g., ethyl propiolate) under Cu(I) catalysis forms 1,4-disubstituted triazoles. Catalysts like CuI or CuSO₄·NaAsc (sodium ascorbate) in methanol/water (1:1) at 25–50°C yield ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, which is hydrolyzed to the carboxylic acid.

Example Protocol :

Ligand-Assisted Optimization

Polydentate ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhance Cu(I) stability, enabling reactions at 25°C with 2–5 mol% catalyst loading. This method is scalable via continuous flow systems, achieving 95% conversion in 129 s residence time.

Base-Catalyzed Cycloaddition

Ethyl Cyanomalonate Route

Benzyl azide reacts with ethyl cyanomalonate in ethanol under NaOEt catalysis (1.2 eq.) at reflux (78°C) for 6 h, forming ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Challenges and Mitigation

- Dimroth Rearrangement : Accelerated by electron-withdrawing groups (e.g., COOEt) and basic conditions. Neutralizing reaction media post-cyclization minimizes rearrangement.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) isolates the triazole ester.

Grignard Reagent-Mediated Carboxylation

Brominated Triazole Precursors

1-Benzyl-4,5-dibromo-1H-1,2,3-triazole undergoes sequential Grignard reactions and CO₂ insertion:

Industrial Scalability

- Solvent Recovery : THF and methyltetrahydrofuran (2-MeTHF) are recycled via distillation.

- Byproduct Management : Methyl iodide alkylation separates 4-bromo-5-carboxy-triazole byproducts.

Hydrolysis of Ester Precursors

Saponification Conditions

Ethyl or methyl esters (e.g., ethyl 5-amino-1-benzyltriazole-4-carboxylate) are hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/EtOH-H₂O) conditions:

Crystallization

Post-hydrolysis, the crude acid is recrystallized from ethanol/water (1:3) at 4°C, yielding >98% purity.

Alternative Methods

Ruthenium-Catalyzed Synthesis

[Cp*RuCl]₄ (5 mol%) catalyzes the reaction between benzyl azide and β-ketoesters in DMF at 25°C, forming triazole carboxylates in 75% yield. This method avoids copper residues but requires inert conditions.

Continuous Flow Chemistry

Microreactors with Cu/C-packed columns enable rapid (129 s residence time), high-yield (95%) triazole synthesis at 110°C, ideal for large-scale production.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC | CuI/TBTA | 25–50°C, MeOH/H₂O | 85–95 | High regioselectivity, scalable | Copper residue removal required |

| Base-Catalyzed | NaOEt | Reflux, EtOH | 60–65 | No metal catalysts | Dimroth rearrangement side reaction |

| Grignard/CO₂ | iPrMgCl | −78°C to 25°C, THF | 60–70 | Direct carboxylation | Multi-step, brominated precursors |

| Ester Hydrolysis | NaOH/HCl | 60–100°C | 85–90 | Simple, high purity | Requires ester synthesis step |

| Flow Chemistry | Cu/C | 110°C, continuous flow | 95 | High throughput, minimal purification | Specialized equipment needed |

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

Chemical Reactions Analysis

Functionalization at Position 4 (Carboxylic Acid Group)

The carboxylic acid group undergoes derivatization for applications in peptidomimetics and bioactive molecules:

Functionalization at Position 5 (Amino Group)

The amino group exhibits limited nucleophilicity but participates in selective acylation:

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation:

Example: Reaction with malononitrile under basic conditions yields triazolo[4,5-b]pyridine-6-carbonitrile , leveraging the electron-withdrawing effect of the carboxylic acid .

Stability Considerations: Dimroth Rearrangement

Unprotected derivatives of 5-amino-1,2,3-triazoles are prone to Dimroth rearrangement , where the triazole ring opens and reforms with substituent migration . For instance:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the amino group in 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties : Several studies have suggested that triazole derivatives can inhibit tumor growth. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, triazole-based inhibitors have been explored for their ability to block enzymes critical in cancer metabolism and bacterial resistance mechanisms .

Agricultural Applications

Fungicides : The triazole structure is widely recognized in agricultural chemistry for its efficacy as a fungicide. This compound may serve as a scaffold for developing new fungicidal agents that can combat plant pathogens effectively .

Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators by modulating hormone levels within plants. This could lead to improved crop yields and resistance to environmental stressors .

Materials Science

Coordination Chemistry : The ability of this compound to form complexes with various metal ions opens avenues for applications in materials science. These complexes can be utilized in creating novel materials with tailored electronic and optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

1H-1,2,3-Triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .

Biological Activity

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 25784-56-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 218.21 g/mol. The structure features a benzyl group attached to a triazole ring, which is known for its ability to form non-covalent interactions with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 25784-56-9 |

| MDL Number | MFCD02219534 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the benzyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. It was reported that derivatives of triazoles can inhibit neuroinflammation and oxidative stress in neuronal cells. Mechanistic studies suggest that this compound may exert its neuroprotective effects by modulating signaling pathways such as NF-κB and reducing the production of reactive oxygen species (ROS) . In animal models of Alzheimer's disease, compounds similar to this triazole derivative have improved cognitive functions and reduced amyloid-beta aggregation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes indicate that this compound could be a potent candidate for further development in treating cognitive disorders .

Case Studies

Case Study 1: Neuroprotective Activity

In a recent study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory tasks compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens. This suggests a strong potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting NF-κB signaling pathways and reducing pro-inflammatory cytokine release.

- Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it protects neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a base-catalyzed cycloaddition between benzyl azide and β-ketoesters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate), followed by hydrolysis to remove protecting groups. Intermediate characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regioselectivity and purity. For example, saponification of ethyl esters under acidic or basic conditions yields the free carboxylic acid .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry and space group (e.g., orthorhombic systems with space group Pbca for related triazole-carboxylate coordination polymers) .

- Infrared (IR) spectroscopy : Identifies functional groups like NH₂ (3200–3400 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns .

Q. How is the purity and stability of this compound validated in solution?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity, while stability studies under varying pH and temperature conditions (e.g., 25–60°C) track degradation kinetics. Solution-state NMR (¹H/¹³C) confirms structural integrity over time .

Advanced Research Questions

Q. How does ring-chain tautomerism manifest in 5-amino-1-benzyltriazole-4-carboxylic acid derivatives, and what methods resolve this equilibrium?

- Methodological Answer : In derivatives like 5-formyl analogs, tautomerism between open-chain carboxylic acids and cyclic hemiacetal forms is resolved using dynamic NMR. For example, temperature-dependent ¹H NMR (25–100°C) quantifies equilibrium constants, while NOESY experiments identify spatial proximity of protons in cyclic tautomers .

Q. What are the best practices for refining crystal structures of triazole-carboxylic acid derivatives using SHELX software?

- Methodological Answer :

- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding via WinGX/ORTEP visualization, focusing on O–H···N and N–H···O interactions .

- Address twinning or disorder using the TWIN/BASF commands in SHELXL, particularly for coordination polymers with complex packing .

Q. How can this compound be integrated into functional materials like coordination polymers, and what properties emerge?

- Methodological Answer : Hydrothermal synthesis (140°C, 72 hrs) with Zn²⁺ ions produces coordination polymers. The triazole-carboxylate ligand bridges metal centers, forming 1D chains or 3D networks. Characterization via SCXRD reveals octahedral Zn geometries, while fluorescence spectroscopy shows ligand-centered emission at ~450 nm .

Q. What strategies mitigate contradictions in crystallographic data, such as divergent space groups for analogous compounds?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare experimental powder XRD patterns with simulated data from single-crystal structures.

- Re-refine raw diffraction data with alternative software (e.g., Olex2 vs. SHELXL) to resolve space group ambiguities .

Q. How is the biological activity of this compound evaluated in anticancer research?

- Methodological Answer : In vitro assays (e.g., NCI-60 screening) measure growth inhibition (GI₅₀) against cancer cell lines. For example, triazole-carboxylic acids with thiazole substituents show ~40% inhibition in lung cancer (NCI-H522) via mitochondrial apoptosis pathways. Dose-response curves and Western blotting validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.